molecular formula C9H8ClNO3S B286514 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether

2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether

Cat. No. B286514
M. Wt: 245.68 g/mol
InChI Key: CGKMDHCWSOHQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether (CBME) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent alkylating agent that can react with DNA and other cellular components, leading to the inhibition of cell proliferation and the induction of apoptosis.

Scientific Research Applications

2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether has been extensively used in scientific research as a tool for studying DNA damage and repair, cell cycle regulation, and apoptosis. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether has also been used to investigate the role of DNA damage in aging and neurodegenerative diseases.

Mechanism of Action

2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether exerts its cytotoxic effects by alkylating DNA at the N7 position of guanine and the N3 position of adenine. This leads to the formation of DNA adducts that interfere with DNA replication and transcription. 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether also induces DNA double-strand breaks, which activate the DNA damage response pathway and trigger apoptosis. In addition, 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether can react with other cellular components, such as proteins and lipids, leading to oxidative stress and cell death.
Biochemical and physiological effects:
2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether has been shown to induce cell cycle arrest in the G2/M phase, which is associated with DNA damage checkpoint activation. It also activates the p53 tumor suppressor pathway, which regulates cell cycle progression and apoptosis. 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether can induce mitochondrial dysfunction and increase reactive oxygen species (ROS) production, leading to oxidative stress and cell death. In addition, 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether can affect the expression of genes involved in DNA repair, apoptosis, and cell cycle regulation.

Advantages and Limitations for Lab Experiments

2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether is a potent and selective alkylating agent that can be used to study the effects of DNA damage on cellular processes. It is relatively easy to synthesize and purify, and its purity can be determined by HPLC or GC-MS. However, 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether is highly reactive and can be toxic to cells at low concentrations. It also has a short half-life in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether. One area of interest is the development of new analogs with improved pharmacological properties, such as increased stability and selectivity. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether treatment. Additionally, 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether can be used in combination with other anticancer agents to enhance their efficacy and reduce toxicity. Finally, 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether can be used to study the effects of DNA damage on aging and neurodegenerative diseases, which may lead to the development of new therapies.

Synthesis Methods

The synthesis of 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether involves the reaction of 2-chloroethyl isocyanate with 1,1-dioxido-1,2-benzisothiazole in the presence of a base catalyst. The product is obtained as a yellow crystalline solid with a melting point of 98-100°C. The purity of 2-Chloroethyl 1,1-dioxido-1,2-benzisothiazol-3-yl ether can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

properties

Molecular Formula

C9H8ClNO3S

Molecular Weight

245.68 g/mol

IUPAC Name

3-(2-chloroethoxy)-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C9H8ClNO3S/c10-5-6-14-9-7-3-1-2-4-8(7)15(12,13)11-9/h1-4H,5-6H2

InChI Key

CGKMDHCWSOHQCE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)OCCCl

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)OCCCl

Origin of Product

United States

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